molecular formula C18H14Cl2O4 B1671820 Indacrinone CAS No. 57296-63-6

Indacrinone

Cat. No. B1671820
CAS RN: 57296-63-6
M. Wt: 365.2 g/mol
InChI Key: PRKWVSHZYDOZLP-UHFFFAOYSA-N
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Patent
US04096267

Procedure details

A mixture of (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetonitrile (3.0 g.), Example 19, Step A, acetic acid (20 ml.), water (5 ml.) and concentrated sulfuric acid (5 ml.) is refluxed for 2 hours then poured into ice-water (100 ml.) affording 2.5 g. of (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetic acid which melts at 168°-169° C. after recrystallization from acetic acid.
Name
(1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetonitrile
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13]CC#N)=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH3:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:24]([OH:27])(=[O:26])[CH3:25].S(=O)(=O)(O)O>O>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13][CH2:25][C:24]([OH:27])=[O:26])=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH3:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
(1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetonitrile
Quantity
3 g
Type
reactant
Smiles
O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC#N)(C1=CC=CC=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
affording 2.5 g
CUSTOM
Type
CUSTOM
Details
of (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetic acid which melts at 168°-169° C. after recrystallization from acetic acid

Outcomes

Product
Name
Type
Smiles
O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC(=O)O)(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.